molecular formula C9H6OS B180431 Benzo[b]thiophene-4-carbaldehyde CAS No. 10133-25-2

Benzo[b]thiophene-4-carbaldehyde

Cat. No. B180431
CAS RN: 10133-25-2
M. Wt: 162.21 g/mol
InChI Key: WTCQKBKVLYOTFC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carbaldehyde is a chemical compound with the molecular formula C9H6OS . It is an off-white solid and is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Benzo[b]thiophene-4-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-4-carbaldehyde is represented by the InChI code 1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H . The molecular weight of this compound is 162.21 .


Chemical Reactions Analysis

Benzo[b]thiophene-4-carbaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This reaction is part of the aryne reaction with alkynyl sulfides .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-4-carbaldehyde is an off-white solid . It has a molecular weight of 162.21 .

Scientific Research Applications

  • Biological Activity Studies : Bis benzothiophene Schiff bases, synthesized from benzo[b]thiophene derivatives, have shown high predicted activities for diseases like bacterial infections, angina, allergies, depression, and obesity, with significant antimicrobial and antileishmanial activities (Ünver et al., 2020).

  • Facile Synthesis of Derivatives : Benzo[b]thiophene derivatives, including 5-formyl, 5-acetyl, 5-carboxy, and 5-cyano derivatives, have been synthesized for potential applications in medicinal chemistry, including the development of the thieno[2,3-g]indole system (Datta & De, 1989).

  • Synthesis and Characterization of Heterocyclic Compounds : Benzo[b]thiophene-2-carbaldehyde has been used to synthesize various heterocyclic compounds with potential applications in pharmaceuticals (Abdel-fattah & Attaby, 2012).

  • Pharmacological Properties : Benzo[b]thiophene molecules, due to their wide spectrum of pharmacological properties, are crucial in synthetic medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).

  • Antimicrobial Agents : Benzo[b]thiophene derivatives have been evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).

  • Liquid-Phase Oxidation Studies : Investigations into the liquid-phase oxidation of benzo[b]thiophene derivatives have been conducted to understand their chemical properties and potential applications (Shchedrinskaya et al., 1973).

  • Organic Semiconductor Applications : Benzo[b]thiophene-based molecules have been synthesized and evaluated for their potential as organic semiconductors in field-effect transistor applications (Kim et al., 2007).

  • Recent Advances in Synthesis : There has been significant progress in synthesizing benzo[b]thiophene derivatives, indicating their broad applicability in various fields, including medicinal chemistry and material science (Duc, 2020).

properties

IUPAC Name

1-benzothiophene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCQKBKVLYOTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553836
Record name 1-Benzothiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-4-carboxaldehyde

CAS RN

10133-25-2
Record name 1-Benzothiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 350 mL of benzene is dissolved 23.53 g of a mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene, to which are added 0.77 g of benzoyl peroxide and 39.56 g of N-bromosuccinimide. The mixture thus formed is heated under reflux for 2 hours. After cooling the mixture to 50° C., 70 mL of acetic acid, 70 mL of water and 44.51 g of hexamethylenetetramine are added, and the mixture thus formed is heated under reflux for 2 hours. The solvent is distilled off under reduced pressure, the residue is mixed with water and ethyl acetate, and pH is adjusted to 7.5 with potassium carbonate. The organic layer is separated, washed with water and saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1). Thus, 5.24 g of benzo[b]thiophene-4-carboaldehyde, 5.09 g of benzo[b]thiophene-6-carboaldehyde and 6.71 g of mixture thereof are obtained as oily products.
Quantity
44.51 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
39.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
23.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Yang, Y Chen, J He, EM Njoya, J Chen, S Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are constitutively overexpressed in many types of cancer cells and exert important immunosuppressive …
Number of citations: 40 www.sciencedirect.com
A Bénardeau, J Benz, A Binggeli, D Blum… - Bioorganic & Medicinal …, 2009 - Elsevier
Design, synthesis, and SAR of novel α-alkoxy-β-arylpropionic acids as potent and balanced PPARαγ coagonists are described. One representative thereof, Aleglitazar ((S)-2Aa), was …
Number of citations: 140 www.sciencedirect.com

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